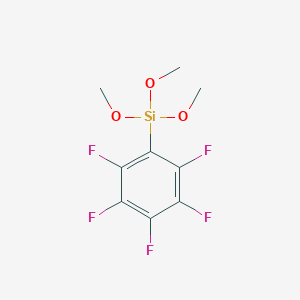

Trimethoxy(pentafluorophenyl)silane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382186 | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223668-64-2 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethoxy(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Trimethoxy(pentafluorophenyl)silane. The information is intended to support researchers and professionals in the fields of materials science, organic synthesis, and drug development.

Core Properties

This compound is a fluorinated organosilane compound with the chemical formula C₉H₉F₅O₃Si. It is a colorless to almost colorless clear liquid at room temperature.[1] This compound is of significant interest due to the combined properties of the reactive trimethoxysilyl group and the electron-withdrawing pentafluorophenyl group.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₅O₃Si | [1][2] |

| Molecular Weight | 288.25 g/mol | [1][2] |

| CAS Number | 223668-64-2 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.3910 - 1.3950 g/cm³ (at 20°C) | [1] |

| Refractive Index (n20/D) | 1.4160 - 1.4200 | [1] |

| Purity | ≥97% | [1] |

Safety Information

This compound is classified as a hazardous substance. The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds.

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.6 - 3.9 | s | -OCH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -OCH₃ |

| ~105 - 150 (multiple peaks with C-F coupling) | Aromatic carbons of the pentafluorophenyl group |

Note: The carbon signals of the pentafluorophenyl group will exhibit complex splitting patterns due to coupling with fluorine atoms.[4]

¹⁹F NMR (Fluorine NMR)

| Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |

| ~ -140 to -165 | Aromatic fluorine atoms |

Note: The ¹⁹F NMR spectrum is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group.[5][6]

²⁹Si NMR (Silicon NMR)

| Chemical Shift (δ) ppm (vs. TMS) | Assignment |

| ~ -50 to -70 | Si(OCH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2945, 2845 | C-H stretching (methoxy groups) |

| ~1645, 1515, 1470 | C=C stretching (aromatic ring) |

| ~1190, 1090 | Si-O-C stretching |

| ~970 | C-F stretching |

| ~830 | Si-C stretching |

Note: The IR spectrum of Trimethoxyphenylsilane shows characteristic peaks for the Si-O-C and aromatic C-H bonds, which are expected to be present in this compound with additional strong C-F stretching bands.

Mass Spectrometry (MS)

| m/z | Assignment |

| 288 | [M]⁺ (Molecular ion) |

| 273 | [M - CH₃]⁺ |

| 257 | [M - OCH₃]⁺ |

| 197 | [C₆F₅Si]⁺ |

| 167 | [C₆F₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryltrialkoxysilanes is the Grignard reaction.[7][8][9] This involves the reaction of a pentafluorophenyl Grignard reagent with a tetraalkoxysilane.

Caption: Synthesis workflow for this compound via Grignard reaction.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of pentafluorophenyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed to form pentafluorophenylmagnesium bromide.

-

Silylation: The Grignard reagent solution is cooled to -78 °C, and tetramethoxysilane is added dropwise with stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8]

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Application in Hiyama Cross-Coupling Reactions

This compound can be used as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds.

Caption: General workflow for a Hiyama cross-coupling reaction.

Methodology:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, this compound, a palladium catalyst (e.g., palladium(II) acetate), and a ligand (if necessary).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and an appropriate solvent (e.g., THF).

-

The reaction mixture is heated with stirring for a specified time until the starting materials are consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Surface Modification

The trimethoxysilyl group can be hydrolyzed to form reactive silanol groups, which can then condense with hydroxyl groups on surfaces to form a stable covalent bond.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9F5O3Si | CID 2782640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 223668-64-2 [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethoxy(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(pentafluorophenyl)silane is a versatile organosilicon compound with significant applications in materials science, organic synthesis, and pharmaceuticals. Its unique structure, combining a reactive trimethoxysilyl group with a highly fluorinated aromatic ring, imparts desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers and professionals working in related fields.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main synthetic routes: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction offers a robust and widely used method for the formation of the silicon-carbon bond in this compound. This process involves the preparation of a pentafluorophenyl Grignard reagent, which subsequently reacts with a suitable silicon-containing precursor.

Experimental Protocol: Grignard Reagent Formation and Reaction

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tetramethoxysilane (TMOS)

-

Iodine crystal (as initiator)

-

Dry nitrogen or argon gas

Procedure:

-

Preparation of Pentafluorophenylmagnesium Bromide:

-

All glassware must be rigorously flame-dried and allowed to cool under an inert atmosphere (dry nitrogen or argon) to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of bromopentafluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

-

-

Reaction with Tetramethoxysilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add tetramethoxysilane (TMOS) to the stirred Grignard solution. The stoichiometry should be carefully controlled to favor the formation of the desired monosubstituted product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Reaction Scheme:

Caption: Grignard synthesis of this compound.

Hydrosilylation

Hydrosilylation provides an alternative, atom-economical route to this compound. This reaction involves the addition of a hydrosilane, in this case, trimethoxysilane, across a carbon-carbon double bond of a suitable pentafluorophenyl-containing precursor, typically in the presence of a transition metal catalyst.

Conceptual Experimental Protocol: Hydrosilylation

Materials:

-

Pentafluorostyrene or other suitable pentafluorophenyl-containing alkene

-

Trimethoxysilane (HSi(OCH3)3)

-

Platinum-based catalyst (e.g., Karstedt's catalyst) or other suitable transition metal catalyst

-

Anhydrous, inert solvent (e.g., toluene)

-

Dry nitrogen or argon gas

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pentafluorophenyl-containing alkene in the anhydrous solvent.

-

Add the transition metal catalyst to the solution.

-

Slowly add trimethoxysilane to the stirred reaction mixture.

-

-

Reaction and Monitoring:

-

The reaction may be carried out at room temperature or require heating, depending on the specific catalyst and substrates used.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the catalyst, often by filtration through a short pad of silica gel or by using a scavenger resin.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Reaction Scheme:

Caption: Hydrosilylation synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉F₅O₃Si |

| Molecular Weight | 288.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184.5 ± 40.0 °C (Predicted) |

| Density | 1.373 g/cm³ |

| Refractive Index (n20D) | 1.4160 - 1.4200 |

| CAS Number | 223668-64-2 |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the three methoxy groups (-OCH₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 9H | -OCH₃ |

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the methoxy carbons and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine will show characteristic coupling (C-F coupling).

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -OCH₃ |

| ~100-150 | C₆F₅ (aromatic) |

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the pentafluorophenyl group. It will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -140 | Multiplet | 2F | ortho-F |

| ~ -155 | Multiplet | 1F | para-F |

| ~ -163 | Multiplet | 2F | meta-F |

-

²⁹Si NMR: The silicon-29 NMR spectrum will display a single resonance, providing information about the silicon environment. The chemical shift will be influenced by the electronegative pentafluorophenyl and methoxy groups.

| Chemical Shift (δ) ppm | Assignment |

| ~ -70 to -80 | Si(OCH₃)₃ |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2940, ~2840 | C-H stretching (methoxy groups) |

| ~1640, ~1515 | C=C stretching (aromatic ring) |

| ~1460, ~1090 | Si-O-C stretching |

| ~970, ~830 | C-F stretching |

| ~770 | Si-C stretching |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 288, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for alkoxysilanes involve the loss of alkoxy groups (-OCH₃) and the rearrangement of the silicon-containing fragments. The pentafluorophenyl group is relatively stable and may be observed as a prominent fragment.

Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and comprehensive characterization techniques for this compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The unique properties of this compound, stemming from its fluorinated aromatic and reactive silane moieties, make it a valuable building block for the development of advanced materials and novel chemical entities. Careful execution of the described synthetic and characterization procedures will ensure the successful preparation and validation of high-purity this compound for a wide range of applications.

An In-Depth Technical Guide to Trimethoxy(pentafluorophenyl)silane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key applications of trimethoxy(pentafluorophenyl)silane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Molecular Structure and Identification

This compound is an organosilicon compound featuring a pentafluorophenyl group and three methoxy groups attached to a central silicon atom. This unique structure imparts a combination of properties, including the high electronegativity and steric bulk of the pentafluorophenyl ring and the reactivity of the trimethoxysilyl group.

The molecular structure of this compound is depicted below:

Molecular Formula: C9H9F5O3Si

IUPAC Name: trimethoxy(2,3,4,5,6-pentafluorophenyl)silane[1]

CAS Number: 223668-64-2[1]

Synonyms: Pentafluorophenyltrimethoxysilane, Trimethoxy(perfluorophenyl)silane[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 288.24 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.373 g/mL | [3] |

| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |

| Refractive Index (n20/D) | 1.4160 - 1.4200 | [2][3] |

| Purity | ≥97% | [2] |

| Storage | Room temperature, under inert gas, moisture sensitive | |

| Solubility | Reacts with water | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the three methoxy groups (-OCH3). The chemical shift of this peak is influenced by the electronegativity of the silicon and the pentafluorophenyl group.

13C NMR: The carbon NMR spectrum will exhibit signals for the methoxy carbons and the carbons of the pentafluorophenyl ring. The carbons of the pentafluorophenyl ring will show complex splitting patterns due to coupling with fluorine atoms.

19F NMR: The fluorine NMR spectrum is characteristic for a C6F5 group and typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms, with integration ratios of 2:2:1. The chemical shifts are highly sensitive to the electronic environment.

29Si NMR: The silicon-29 NMR chemical shift provides direct information about the silicon environment. For trimethoxy(organo)silanes, the chemical shift is influenced by the nature of the organic substituent. The chemical shift for this compound is expected in the typical range for aryltrialkoxysilanes.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

-

Si-O-C stretching: Strong bands in the region of 1080-1100 cm-1.

-

C-F stretching: Strong and characteristic bands for the C-F bonds of the pentafluorophenyl ring, typically in the 1500-1650 cm-1 and 900-1000 cm-1 regions.

-

Aromatic C=C stretching: Bands in the aromatic region (around 1500-1600 cm-1).

-

C-H stretching: Bands for the methoxy groups around 2800-3000 cm-1.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would be expected to show the molecular ion peak (M+) at m/z 288. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH3), methyl radicals (-CH3), and potentially rearrangements involving the silicon and the aromatic ring.

Key Experimental Protocols and Applications

This compound is a versatile reagent with applications in materials science, organic synthesis, and drug development.

Synthesis of this compound

A general approach for the synthesis of aryltrialkoxysilanes involves the reaction of a corresponding Grignard reagent with a tetraalkoxysilane. For this compound, this would involve the reaction of pentafluorophenylmagnesium bromide with tetramethoxysilane.

Experimental Protocol (General):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of pentafluorobromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, and then refluxed until the magnesium is consumed.

-

Reaction with Tetramethoxysilane: The freshly prepared Grignard reagent is cooled and a solution of tetramethoxysilane in anhydrous diethyl ether is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gentle reflux for a specified period.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Hydrolysis and Condensation for Surface Modification

The trimethoxy groups of this compound are susceptible to hydrolysis, forming reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of various substrates (e.g., silica, glass, metal oxides) to form a stable, covalently bound self-assembled monolayer (SAM). The pentafluorophenyl groups then form the new surface, imparting properties such as hydrophobicity and altered surface energy.

Experimental Protocol for Surface Modification of a Silicon Wafer:

-

Substrate Cleaning and Hydroxylation: The silicon wafer is cleaned to remove organic contaminants and to generate a hydroxyl-terminated surface. This is typically achieved by immersing the wafer in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treating it with an oxygen plasma. The wafer is then thoroughly rinsed with deionized water and dried.[6]

-

Silanization: A solution of this compound (typically 1-5% by volume) is prepared in an anhydrous solvent (e.g., toluene or isopropanol). The cleaned and dried wafer is immersed in this solution for a specific time (e.g., 30 minutes to several hours) at a controlled temperature. The reaction should be carried out in a moisture-free environment to prevent premature polymerization of the silane in solution.

-

Rinsing and Curing: After the deposition, the wafer is removed from the silane solution and rinsed with the anhydrous solvent to remove any unbound silane. The wafer is then cured by baking in an oven (e.g., at 110-120 °C) to promote the formation of a stable, cross-linked siloxane layer on the surface.

Application in Hiyama Cross-Coupling Reactions

This compound can be used as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds.[7] The reaction typically requires the activation of the silane with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a more reactive pentacoordinate silicate species.

Experimental Protocol (General):

-

Reaction Setup: To a reaction vessel under an inert atmosphere are added the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), a fluoride source (e.g., TBAF), and a dry solvent (e.g., THF or dioxane).

-

Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 60-100 °C) and stirred for the required time until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

This compound is a moisture-sensitive and irritant compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as causing skin and serious eye irritation.[1] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Trimethoxysilane(2487-90-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. benchchem.com [benchchem.com]

- 7. Hiyama Coupling [organic-chemistry.org]

Spectroscopic Profile of Trimethoxy(pentafluorophenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxy(pentafluorophenyl)silane (C₉H₉F₅O₃Si) is a valuable organosilicon compound utilized as a surface modifier and a reagent in organic synthesis. Its utility in enhancing the hydrophobicity of surfaces and in the production of specialized coatings for materials like glass and ceramics makes it a compound of interest in materials science. Furthermore, its role as a coupling agent in the fabrication of semiconductor devices and in the synthesis of advanced polymers highlights its importance in electronics and polymer chemistry. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. Due to the limited availability of public experimental data, this guide also presents expected spectroscopic characteristics based on analogous compounds and detailed experimental protocols for obtaining and analyzing this data.

Chemical Structure and Properties

-

IUPAC Name: Trimethoxy(2,3,4,5,6-pentafluorophenyl)silane

-

CAS Number: 223668-64-2

-

Molecular Formula: C₉H₉F₅O₃Si

-

Molecular Weight: 288.25 g/mol

-

Appearance: Colorless to almost colorless clear liquid

Spectroscopic Data

NMR Spectroscopy

Table 1: Expected ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.6 | s | Si-O-CH ₃ | |

| ¹³C | ~50 | q | Si-O-C H₃ | |

| ~110-120 | m | C -Si (Pentafluorophenyl) | ||

| ~135-145 | m | ortho-C (Pentafluorophenyl) | ||

| ~135-145 | m | para-C (Pentafluorophenyl) | ||

| ~145-155 | m | meta-C (Pentafluorophenyl) | ||

| ¹⁹F | ~ -130 to -140 | m | ortho-F | |

| ~ -150 to -160 | t | JF-F ≈ 20 | para-F | |

| ~ -160 to -170 | m | meta-F | ||

| ²⁹Si | ~ -60 to -80 | s | Si (OCH₃)₃ |

Note: Expected chemical shifts are relative to TMS for ¹H, ¹³C, and ²⁹Si, and CFCl₃ for ¹⁹F. Coupling patterns for the ¹³C and ¹⁹F spectra of the pentafluorophenyl group will be complex due to C-F and F-F coupling.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2945, ~2845 | Medium | C-H stretching (in -OCH₃) |

| ~1640 | Medium | C=C stretching (Pentafluorophenyl ring) |

| ~1515, ~1465 | Strong | C-F stretching |

| ~1090 | Strong | Si-O-C stretching |

| ~970 | Strong | Aromatic C-F bending |

| ~820 | Medium | Si-C stretching |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 288 | Moderate | [M]⁺ (Molecular ion) |

| 273 | High | [M - CH₃]⁺ |

| 257 | Moderate | [M - OCH₃]⁺ |

| 197 | High | [M - Si(OCH₃)₃]⁺ (C₆F₅)⁺ |

| 121 | Moderate | [Si(OCH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for ¹H, ¹³C, and ²⁹Si NMR; CFCl₃ can be used as an external reference for ¹⁹F NMR).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more). A spectral width of approximately 200 ppm is appropriate. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of approximately 200 ppm, centered around -150 ppm, is a suitable starting point.

-

²⁹Si NMR: Acquire a proton-decoupled ²⁹Si spectrum. As ²⁹Si has a low natural abundance and a negative nuclear Overhauser effect, a long relaxation delay (e.g., 60 seconds) or the use of a relaxation agent like chromium(III) acetylacetonate is recommended. Inverse-gated decoupling should be used to suppress the negative NOE and obtain a quantitative spectrum.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FT-IR) spectrometer is used for this analysis.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates (or the solvent-filled cell) should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for this analysis.

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC-MS Analysis:

-

Gas Chromatography: Inject the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometry: The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable information about the structure of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships within the this compound molecule.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with expected spectroscopic signals.

Solubility of Trimethoxy(pentafluorophenyl)silane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethoxy(pentafluorophenyl)silane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility. Additionally, it outlines the critical hydrolysis and condensation reactions that this organosilane undergoes, which are intrinsically linked to its behavior in solution.

Introduction to this compound

This compound (CAS No. 223668-64-2) is an organosilicon compound with the chemical formula C₉H₉F₅O₃Si.[1][2] It is primarily utilized as a surface modifier, enhancing the hydrophobicity of materials, and as a coupling agent in the fabrication of semiconductor devices and advanced polymers.[1] Its role in organic synthesis includes introducing the pentafluorophenyl group into molecules.[1] Understanding its solubility is crucial for its effective application in these fields, as it dictates the choice of reaction media and processing conditions.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Remarks |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile | Soluble | Generally good solvents for organosilanes. Solution stability is expected to be higher than in protic solvents due to the absence of active protons that can initiate hydrolysis. |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The pentafluorophenyl group and the silane backbone contribute to its solubility in non-polar solvents. |

| Polar Protic | Ethanol, Methanol, Water | Soluble, but with reaction | While it may initially dissolve, it will readily undergo hydrolysis in the presence of hydroxyl groups, leading to the formation of silanols and subsequent condensation to form siloxanes. This can result in the precipitation of oligomeric or polymeric species over time. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted for this compound.

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringes and syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation and moisture ingress.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically agitate the samples.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Key Chemical Reactions in Solution: Hydrolysis and Condensation

The utility of this compound as a surface modifier and coupling agent is fundamentally dependent on its hydrolysis and condensation reactions. These reactions are typically catalyzed by the presence of water and can be influenced by the pH of the medium.

Hydrolysis: The three methoxy groups (-OCH₃) are susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (-OH) and methanol as a byproduct. This reaction can be acid or base-catalyzed.

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si). This process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.[3]

The following Graphviz diagram illustrates the general pathway for the hydrolysis and condensation of this compound.

Caption: Hydrolysis and condensation pathway of this compound.

Influence of Solvent Type on Reactivity

The choice of an organic solvent is critical not only for dissolving this compound but also for controlling its reactivity.

-

Aprotic Solvents (e.g., THF, Toluene): In anhydrous aprotic solvents, this compound is relatively stable, making these solvents suitable for storage and for reactions where the silane is intended to react with other functional groups without premature hydrolysis.

-

Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can participate in the hydrolysis reaction, although typically at a slower rate than water. The presence of even trace amounts of water in these solvents will accelerate the hydrolysis and condensation process.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a strong understanding of its qualitative solubility and chemical reactivity in various organic solvents can be established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The critical interplay between solubility and the hydrolysis-condensation pathway underscores the importance of careful solvent selection to control the desired reaction outcomes in research, materials science, and drug development.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of trimethoxy(pentafluorophenyl)silane, a key organosilane in the development of advanced materials. The unique electronic properties of the pentafluorophenyl group significantly influence the reactivity of the silane, impacting the kinetics and pathways of hydrolysis and condensation. This document details the underlying chemical principles, offers experimental protocols for controlled reactions, and presents quantitative data to inform research and development. The information is targeted toward professionals in materials science, drug development, and related fields who utilize silane chemistry for surface modification, nanoparticle functionalization, and the synthesis of hybrid organic-inorganic materials.

Introduction

This compound [(C₆F₅)Si(OCH₃)₃] is a trifunctional organosilane that plays a crucial role in the formation of highly stable and functionalized silica-based materials. Its applications are diverse, ranging from chromatography and surface coatings to the encapsulation and delivery of therapeutic agents. The core of its utility lies in the sol-gel process, which involves the hydrolysis of its methoxy groups to form reactive silanols, followed by their condensation to create a durable siloxane (Si-O-Si) network.

The presence of the strongly electron-withdrawing pentafluorophenyl (C₆F₅) group distinguishes this silane from its non-fluorinated counterparts. This functional group imparts unique properties to the resulting materials, including enhanced thermal stability, hydrophobicity, and altered surface energy. Understanding the hydrolysis and condensation mechanism is paramount for controlling the structure and properties of the final materials at the molecular level.

The Hydrolysis and Condensation Mechanism

The conversion of this compound into a polysilsesquioxane network proceeds in two primary stages: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases, with the choice of catalyst significantly impacting the reaction rates and the structure of the resulting polymer.

Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH). This reaction proceeds stepwise, forming partially hydrolyzed intermediates before complete conversion to pentafluorophenylsilanetriol [(C₆F₅)Si(OH)₃].

Reaction: (C₆F₅)Si(OCH₃)₃ + 3H₂O ⇌ (C₆F₅)Si(OH)₃ + 3CH₃OH

Acid-Catalyzed Mechanism: Under acidic conditions, a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. The highly electron-withdrawing nature of the pentafluorophenyl group is expected to increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. However, protonation of the methoxy group is the rate-determining step.

Base-Catalyzed Mechanism: In a basic medium, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. The pentafluorophenyl group's strong inductive effect (-I) facilitates this nucleophilic attack by increasing the electrophilicity of the silicon center.

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This polymerization process leads to the formation of oligomers and eventually a cross-linked gel network.

Water-producing condensation: (C₆F₅)Si(OH)₃ + (HO)₃Si(C₆F₅) → (C₆F₅)(HO)₂Si-O-Si(OH)₂(C₆F₅) + H₂O

Alcohol-producing condensation: (C₆F₅)Si(OH)₃ + (CH₃O)₃Si(C₆F₅) → (C₆F₅)(HO)₂Si-O-Si(OCH₃)₂(C₆F₅) + CH₃OH

The condensation rate is also influenced by pH. Generally, condensation is slowest in the neutral pH range and is accelerated by both acidic and basic conditions. The structure of the final polysilsesquioxane network is highly dependent on the relative rates of hydrolysis and condensation.

Experimental Protocols

Precise control over the hydrolysis and condensation of this compound is critical for achieving desired material properties. The following are generalized experimental protocols that can be adapted for specific applications.

Acid-Catalyzed Hydrolysis and Condensation

This protocol is suitable for forming more linear or randomly branched polymer structures.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Hydrochloric acid (HCl) or another suitable acid catalyst

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound in ethanol. A typical starting concentration is 1 M.

-

In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water. The molar ratio of water to silane is a critical parameter and can be varied (e.g., 1.5 to 10 equivalents).

-

Slowly add the acidic water solution to the silane solution while stirring vigorously.

-

Continue stirring the mixture at a controlled temperature (e.g., room temperature or elevated) for a specified period to allow for hydrolysis and condensation to occur. The reaction can be monitored over time using techniques like NMR or FTIR spectroscopy.

-

For the formation of coatings or films, the resulting sol can be applied to a substrate via dip-coating, spin-coating, or spraying, followed by a curing step (e.g., heating) to complete the condensation process.

Base-Catalyzed Hydrolysis and Condensation

This method typically leads to more compact, highly branched, and particulate structures.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) or another suitable base catalyst

Procedure:

-

Dissolve this compound in ethanol in a reaction vessel.

-

In a separate container, prepare a basic water solution with the desired concentration of ammonium hydroxide.

-

Add the basic water solution to the silane solution with vigorous stirring.

-

Continue to stir the reaction mixture at a controlled temperature. The formation of a gel or precipitate may be observed.

-

The resulting particles or gel can be isolated by centrifugation or filtration, washed with solvent to remove unreacted precursors and catalyst, and dried.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes typical spectroscopic data used for its characterization and monitoring of its reactions, based on general knowledge of organosilane chemistry.

| Parameter | Technique | Typical Values/Observations | Notes |

| ²⁹Si NMR Chemical Shift (δ) | NMR Spectroscopy | This compound: Approx. -70 to -80 ppm. Hydrolyzed/Condensed Species (T¹, T², T³): Shifts to more negative values with increasing condensation. | The exact chemical shifts are dependent on the solvent and concentration. Tⁿ refers to a silicon atom bonded to 'n' other silicon atoms through oxygen bridges. |

| ¹H NMR Chemical Shift (δ) | NMR Spectroscopy | -OCH₃ protons: Approx. 3.6 ppm. | The disappearance of this peak and the appearance of a methanol peak can be used to monitor the extent of hydrolysis. |

| ¹⁹F NMR Chemical Shift (δ) | NMR Spectroscopy | Ortho-F: Approx. -135 to -145 ppm. Para-F: Approx. -155 to -165 ppm. Meta-F: Approx. -160 to -170 ppm. | Useful for confirming the integrity of the pentafluorophenyl group during the reaction. |

| FTIR Characteristic Peaks (cm⁻¹) | IR Spectroscopy | Si-O-CH₃: Approx. 2845, 1190, 1090, 830 cm⁻¹. Si-OH: Broad peak around 3200-3600 cm⁻¹ and a sharper peak around 910 cm⁻¹. Si-O-Si: Broad and strong peak around 1000-1100 cm⁻¹. C-F: Strong peaks in the 1100-1400 cm⁻¹ region. | FTIR is a powerful tool for qualitatively and semi-quantitatively monitoring the progress of hydrolysis and condensation. |

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the chemical pathways and experimental processes.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation of pentafluorophenylsilanetriol to form a network.

Caption: General experimental workflow for sol-gel synthesis.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to the creation of advanced functional materials. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the silicon center, providing a unique handle for tuning the properties of the resulting polysilsesquioxane network. By carefully controlling reaction parameters such as pH, water-to-silane ratio, solvent, and temperature, researchers can tailor the structure and functionality of the final material to meet the specific demands of their applications, from enhancing the performance of analytical devices to developing novel drug delivery systems. This guide provides the foundational knowledge and practical protocols to empower scientists and engineers in their pursuit of innovative materials through the versatile chemistry of this compound.

An In-depth Technical Guide to the Safe Handling of Trimethoxy(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trimethoxy(pentafluorophenyl)silane, a chemical compound utilized in various scientific applications, including as a surface modifier and a coupling agent in electronics and polymer synthesis.[1] Adherence to strict safety protocols is essential when working with this and other reactive silane compounds.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific compound is not uniformly available in public literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₅O₃Si | [2] |

| Molecular Weight | 288.24 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Purity | >97.0% (GC) | [3] |

| Boiling Point | Data not available | |

| Flash Point | Combustible liquid | [3] |

| Density | 1.3910-1.3950 g/cm³ (20°C) | [1] |

| Refractive Index | 1.4160-1.4200 (n20D) | [1] |

| Storage Temperature | Room temperature | [1] |

| Solubility | Insoluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

| Flammable Liquids | - | H227: Combustible liquid[3] |

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and ensure laboratory safety.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][6]

-

Avoid breathing fumes, mist, spray, or vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] A face shield may be necessary for splash protection.[5][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8] Use only non-sparking tools.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Avoid contact with skin and eyes.[5]

-

Practice good industrial hygiene: wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[4][5]

3.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

-

This material is moisture-sensitive; store under an inert gas.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, moisture, and sources of ignition.[4][5]

-

Store in an approved flammable liquid storage area.[9]

Experimental Protocol: General Handling Procedure

The following workflow outlines a general procedure for safely handling this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[5][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5][10] Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][10] |

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5] Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen fluoride, and silicon oxides.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][9] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.3. Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[9] Do not breathe vapors and avoid contact with the substance.[5]

-

Environmental Precautions: Prevent the material from entering sewers or public waters.[5]

-

Containment and Cleanup: For small spills, absorb with a dry, inert material such as sand, earth, or vermiculite and place in a suitable container for disposal.[4][5] For large spills, dike the area to contain the spill.[5] Use non-sparking tools and explosion-proof equipment for cleanup.[4]

Hazard Control and Mitigation

A systematic approach to hazard control is essential for minimizing risks associated with this compound.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[11] This may involve incineration in a licensed facility equipped with an afterburner and scrubber.[5] Do not dispose of the material down the drain. Contaminated packaging should be handled in the same manner as the product itself.[11]

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Not classified, but may be harmful if inhaled.[5][8] The hydrolysis product of similar compounds is methanol, which can cause adverse health effects.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5]

-

Respiratory Sensitization: May cause respiratory irritation.[5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not classified.[5]

Ecological Information:

-

No specific ecological data is available for this compound. Avoid release into the environment.[5]

This technical guide is intended to provide essential safety and handling information. It is not exhaustive and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies. Always consult with a qualified safety professional for guidance on specific applications and procedures.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9F5O3Si | CID 2782640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 223668-64-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nj.gov [nj.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. recsilicon.com [recsilicon.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

Trimethoxy(pentafluorophenyl)silane: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trimethoxy(pentafluorophenyl)silane is a versatile organosilicon compound that has garnered significant interest as a fluorinated building block in a wide array of synthetic applications. Its unique structure, featuring a pentafluorophenyl group and hydrolyzable methoxy-silane moieties, imparts a combination of desirable properties including thermal stability, chemical resistance, and distinct reactivity. This makes it a valuable reagent in fields ranging from materials science and surface engineering to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₅O₃Si | [1] |

| Molecular Weight | 288.24 g/mol | [1] |

| CAS Number | 223668-64-2 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Density | 1.373 g/mL | [3] |

| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |

| Refractive Index (n20/D) | 1.4160 to 1.4200 | [2][3] |

| Purity | ≥97% | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a Grignard reaction between a pentafluorophenyl magnesium halide and a suitable silicon electrophile, typically tetramethoxysilane.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for the formation of aryl-silicon bonds via Grignard reagents.[4][5]

Materials:

-

Magnesium turnings

-

Pentafluorobromobenzene

-

Anhydrous diethyl ether

-

Tetramethoxysilane

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Tetramethoxysilane: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of tetramethoxysilane in anhydrous toluene dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Workup and Purification: Cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of crushed ice and 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a complete, publicly available dataset is not readily found in a single source, the expected spectral features can be inferred from data on analogous compounds.[6][7][8]

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | A singlet in the region of 3.5-4.0 ppm corresponding to the nine protons of the three methoxy groups. |

| ¹³C NMR | A signal for the methoxy carbons around 50 ppm. Signals for the pentafluorophenyl ring will be complex due to C-F coupling. |

| ¹⁹F NMR | Three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group, likely in the range of -130 to -170 ppm. |

| ²⁹Si NMR | A single resonance characteristic of a silicon atom bonded to an aromatic ring and three oxygen atoms. |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z 288, along with characteristic fragmentation patterns including loss of methoxy groups and the pentafluorophenyl ring. |

| Infrared (IR) | Characteristic absorptions for Si-O-C stretching, C-F stretching, and aromatic C=C stretching. |

Applications in Synthesis

Hiyama Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Hiyama cross-coupling reactions to form C-C bonds.[9][10][11][12] This reaction offers a less toxic alternative to other organometallic coupling partners like organostannanes (Stille coupling) and organoborons (Suzuki coupling). The trimethoxysilyl group can be activated under basic or fluoride-containing conditions to facilitate transmetalation to the palladium center.

The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with this compound.[1][9][10]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., phosphine ligands)

-

Activator (e.g., TBAF, NaOH, K₂CO₃)

-

Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 1-5 mol%), and ligand (if used).

-

Add the anhydrous solvent, followed by the activator.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table of Representative Hiyama Coupling Reactions:

| Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | TBAF | THF | 80 | ~90 | General Protocol |

| 1-Bromonaphthalene | PdCl₂(dppf) | NaOH | Toluene/H₂O | 100 | ~85 | General Protocol |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | ~75 | General Protocol |

Surface Modification

The trimethoxysilyl group of this compound allows for its covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides.[13] This process, known as silanization, involves the hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups to form stable siloxane bonds. The pendant pentafluorophenyl groups then impart a hydrophobic and oleophobic character to the surface.

This protocol describes a general procedure for the surface modification of silica gel to render it hydrophobic.[14][15]

Materials:

-

Silica gel

-

This compound

-

Anhydrous toluene

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Activate the silica gel by heating it at 150-200 °C under vacuum for several hours to remove adsorbed water.

-

Cool the activated silica gel to room temperature under an inert atmosphere.

-

Prepare a solution of this compound (e.g., 5-10% v/v) in anhydrous toluene. Triethylamine can be added as a catalyst.

-

Add the silica gel to the silane solution and stir the suspension at room temperature or elevated temperature for several hours.

-

Filter the modified silica gel and wash it extensively with toluene and then with a lower-boiling solvent like hexane to remove any unreacted silane.

-

Dry the modified silica gel under vacuum to obtain a free-flowing hydrophobic powder.

Role in Drug Development and Advanced Materials

The incorporation of the pentafluorophenyl group into organic molecules can significantly alter their biological and physical properties. In drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making this compound a valuable tool for creating novel drug candidates.[16] In materials science, its use as a monomer or cross-linking agent allows for the synthesis of fluorinated polymers and hybrid materials with enhanced thermal stability, chemical resistance, and low surface energy, suitable for applications in advanced coatings, electronics, and specialty polymers.[16][17]

Safety and Handling

This compound is an irritant that can cause skin and serious eye irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is also sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.

Conclusion

This compound is a highly versatile and valuable fluorinated building block in modern organic synthesis. Its utility in Hiyama cross-coupling reactions provides a robust method for the formation of carbon-carbon bonds, while its ability to functionalize surfaces opens up avenues for the creation of advanced materials with tailored properties. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to harness the potential of this powerful reagent in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Hiyama Coupling [organic-chemistry.org]

- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

The Architect's Toolkit: A Technical Guide to Organofunctional Silanes and Their Applications in Research and Drug Development

For researchers, scientists, and drug development professionals, the precise control of interactions at the molecular level is paramount. Organofunctional silanes represent a versatile class of chemical compounds that act as molecular bridges, enabling the covalent linkage of dissimilar materials, such as organic polymers and inorganic substrates. This guide provides an in-depth exploration of the core principles of organofunctional silanes, their mechanism of action, and their burgeoning applications in advanced scientific domains, with a particular focus on drug delivery and surface modification.

The Fundamental Chemistry of Organofunctional Silanes

Organofunctional silanes are monomeric silicon compounds characterized by a unique dual-reactivity. Their general chemical structure can be represented as R-Si-(OR')₃, where:

-

R is an organofunctional group that is tailored to react with organic polymers. Common examples include amino, epoxy, methacryloxy, and vinyl groups.[1]

-

Si is the central silicon atom.

-

(OR')₃ represents the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) that react with inorganic surfaces.[1]

This bifunctional nature allows organofunctional silanes to form stable covalent bonds with both organic and inorganic materials, effectively coupling them at the interface.

The Coupling Mechanism: A Two-Step Process

The efficacy of organofunctional silanes as coupling agents stems from a two-step reaction mechanism: hydrolysis and condensation.

-

Hydrolysis: The alkoxy groups (Si-OR') of the silane readily react with water, even atmospheric moisture, to form reactive silanol groups (Si-OH).[1]

-

Condensation: These silanol groups can then undergo condensation reactions. They can condense with other silanol groups to form a stable siloxane network (Si-O-Si) on the inorganic substrate.[1] Simultaneously, they can form covalent bonds with hydroxyl groups present on the surface of inorganic materials like silica, glass, or metal oxides.[1]

The organofunctional group (R) remains available to react with the organic matrix, thus completing the molecular bridge.

Applications in Drug Delivery Systems

The ability to modify surfaces at the nanoscale makes organofunctional silanes invaluable in the design of sophisticated drug delivery systems. Their primary role is to functionalize the surface of inorganic nanocarriers, such as mesoporous silica nanoparticles (MSNs) and magnetic nanoparticles (MNPs), to enhance drug loading, control release, and enable targeted delivery.[2]

Surface Functionalization of Nanocarriers

Amino-functionalized silanes, such as (3-Aminopropyl)triethoxysilane (APTES), are widely used to introduce primary amine groups onto the surface of silica-based nanocarriers.[2] These amino groups can then be used to covalently attach drug molecules, targeting ligands, or other functional moieties.

Quantitative Data on Drug Loading and Release

The choice of organofunctional silane and the reaction conditions significantly impact the drug loading capacity and release kinetics. The following tables summarize key quantitative data from studies on silane-modified drug delivery systems.

| Organofunctional Silane | Nanocarrier | Drug | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| APTES | Magnetic Nanoparticles | Ofloxacin | 93.4 | pH 7.2 | ~81.7 | [2] |

| APTES | Magnetic Nanoparticles | Ciprofloxacin | 91.1 | pH 7.2 | ~98.8 | [2] |

Table 1: Drug Loading and Release from APTES-Functionalized Magnetic Nanoparticles. [2]

| Organofunctional Silane | Nanocarrier | Drug | Silane Concentration (% w/w) | Maximum Drug Adsorption (mg/g) | Reference |

| GLYMO | Mesoporous Hybrid | Acyclovir | 1.5 | ~120 | [3][4] |

| MPTMS | Mesoporous Hybrid | Acyclovir | 1.5 | ~100 | [3][4] |

| MEMO | Mesoporous Hybrid | Acyclovir | 3 | ~90 | [3][4] |

Table 2: Influence of Different Organofunctional Silanes on Acyclovir Adsorption onto Mesoporous Hybrids. [3][4]

Experimental Protocol: Silanization of Mesoporous Hollow Silica Nanospheres (MHSNS) with APTES

This protocol describes the surface functionalization of MHSNS with 3-aminopropyl triethoxysilane (APTES) for drug delivery applications.

Materials:

-

Mesoporous Hollow Silica Nanospheres (MHSNS)

-

3-aminopropyl triethoxysilane (APTES)

-

Ethanol

-

Ammonia solution (0.8 M in ethanol)

Procedure:

-

Disperse 0.23 g of dry MHSNSs in 40 ml of ethanol.

-

Add 4 ml of 0.8 M ammonia solution in ethanol to adjust the pH of the mixture.

-

Add 0.3 ml of APTES to the solution.

-

Stir the mixture at 250 rpm at room temperature for 12 hours.

-

Collect the functionalized particles by centrifugation.

-

Wash the particles thoroughly.

-

Dry the particles overnight at 373 K.

Applications in Chromatography

Organofunctional silanes are fundamental to the preparation of modern chromatographic stationary phases, particularly for High-Performance Liquid Chromatography (HPLC). By covalently bonding specific organofunctional groups to the silica support, the selectivity and performance of the chromatographic separation can be precisely controlled.

Silane-modified columns are a major class of stationary phases used in Hydrophilic Interaction Chromatography (HILIC).[5] The functionalization of silica particles with polar organofunctional silanes creates a hydrophilic layer that facilitates the separation of polar analytes.[5]

Experimental Protocol: Functionalization of Sepharose Beads with Amino-Functionalized Oligonucleotides

This protocol outlines the coupling of a 3'-amino-modified DNA oligonucleotide to N-Hydroxysuccinimidyl (NHS)-activated Sepharose beads for use in tRNA purification, a specialized affinity chromatography application.[6]

Materials:

-

N-Hydroxysuccinimidyl-Sepharose® 4 Fast Flow beads

-

3'-amino-modified DNA oligonucleotide

-

Coupling buffer (e.g., sodium bicarbonate buffer, pH 8.3)

-

Blocking buffer (e.g., ethanolamine)

-

Wash buffers (e.g., sodium acetate buffer with NaCl, Tris-HCl buffer with NaCl)

Procedure:

-

Wash the NHS-activated Sepharose beads with cold, deionized water.

-

Immediately add the amino-modified oligonucleotide dissolved in cold coupling buffer to the beads.

-

Incubate the mixture with gentle agitation for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for covalent bond formation.

-

Wash the beads to remove unreacted oligonucleotide.

-

Add blocking buffer to the beads and incubate to cap any remaining active NHS esters.

-